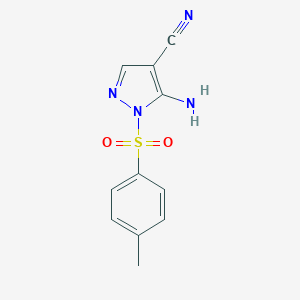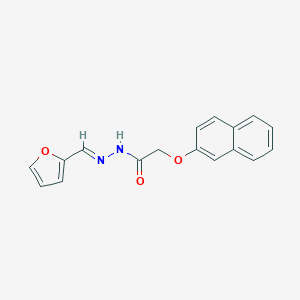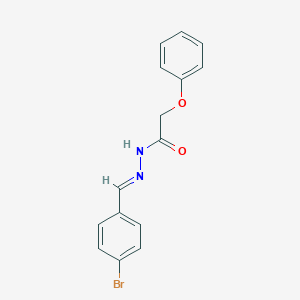
(E)-N'-(4-methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N'-(4-methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide, also known as MPTAH, is a hydrazone derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. In
Wirkmechanismus
The mechanism of action of (E)-N'-(4-methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide is not fully understood, but it is believed to involve the formation of a complex with metal ions such as copper and iron. This complex can then react with reactive oxygen species (ROS) and inhibit their activity, thereby reducing oxidative stress and protecting cells from damage.
Biochemical and Physiological Effects:
(E)-N'-(4-methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide has been shown to have antioxidant activity, which can protect cells from oxidative stress and reduce the risk of various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-N'-(4-methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide in lab experiments is its high purity and yield. It is also relatively easy to synthesize using simple methods. However, one limitation is that (E)-N'-(4-methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide is sensitive to air and light, which can affect its stability and purity.
Zukünftige Richtungen
There are several future directions for (E)-N'-(4-methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide research, including its use as a fluorescent probe for detecting metal ions in biological systems. It could also be studied further for its antioxidant activity and potential use in cancer treatment. Additionally, the mechanism of action of (E)-N'-(4-methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide could be further elucidated to better understand its effects on cells and diseases. Finally, new synthetic methods could be developed to improve the yield and purity of (E)-N'-(4-methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide.
Conclusion:
(E)-N'-(4-methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide is a hydrazone derivative that has shown potential applications in scientific research. It can be synthesized using various methods and has been studied for its antioxidant activity, potential use in cancer treatment, and ability to detect metal ions. While there are limitations to using (E)-N'-(4-methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide in lab experiments, its high purity and yield make it a promising compound for future research.
Synthesemethoden
(E)-N'-(4-methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide can be synthesized using various methods, including the condensation reaction between 4-methoxybenzaldehyde and p-toluidine, followed by the reaction of the resulting Schiff base with 2-(p-tolyloxy)acetic acid hydrazide in the presence of acetic anhydride. The product can be purified using recrystallization or column chromatography. This method yields (E)-N'-(4-methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide in high purity and yield.
Wissenschaftliche Forschungsanwendungen
(E)-N'-(4-methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide has shown potential applications in scientific research, including its use as a fluorescent probe for detecting metal ions such as copper and iron. It has also been studied for its antioxidant activity and potential use in cancer treatment. (E)-N'-(4-methoxybenzylidene)-2-(p-tolyloxy)acetohydrazide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase IIα.
Eigenschaften
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13-3-7-16(8-4-13)22-12-17(20)19-18-11-14-5-9-15(21-2)10-6-14/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSPJBPZAOLIEX-WOJGMQOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B352137.png)
![4-Bromo-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B352139.png)
![6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione](/img/structure/B352140.png)

![1-[(2-Chlorophenyl)methyl]benzimidazole](/img/structure/B352159.png)


![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenoxypropanehydrazide](/img/structure/B352175.png)
![Benzo[de]thiochromen-3-yl acetate](/img/structure/B352178.png)
![{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352180.png)

![{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352186.png)
